molecular formula C8H16N2O2 B3053641 Methyl 1,4-dimethylpiperazine-2-carboxylate CAS No. 54969-31-2

Methyl 1,4-dimethylpiperazine-2-carboxylate

Cat. No.: B3053641
CAS No.: 54969-31-2
M. Wt: 172.22 g/mol
InChI Key: CWIPXGVHXSWBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dimethylpiperazine-2-carboxylate is a valuable chemical scaffold in medicinal and organic chemistry. As a derivative of piperazine, a heterocycle frequently found in FDA-approved drugs, this compound serves as a versatile synthon for constructing more complex molecules . The piperazine ring is prized for its ability to influence the physicochemical properties of a drug candidate, often serving as a linker to optimize pharmacokinetics or as a core structure to position pharmacophoric groups for effective interaction with biological targets . The specific substitution pattern of this compound, featuring ester and methyl groups, makes it a useful intermediate for further synthetic elaboration. Researchers utilize such piperazine-2-carboxylate derivatives in the discovery and development of new therapeutic agents, particularly as building blocks for compounds with potential pharmacological activity . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Handle with care and refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

methyl 1,4-dimethylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-4-5-10(2)7(6-9)8(11)12-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIPXGVHXSWBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485520
Record name METHYL 1,4-DIMETHYLPIPERAZINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54969-31-2
Record name METHYL 1,4-DIMETHYLPIPERAZINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Esterification of 1,4-Dimethylpiperazine-2-Carboxylic Acid

Reaction Mechanism and Conditions

The carboxylic acid precursor, 1,4-dimethylpiperazine-2-carboxylic acid (CAS 58895-88-8), undergoes esterification with methanol in the presence of an acid catalyst. The reaction follows the Fischer esterification mechanism, where protonation of the carbonyl group activates it for nucleophilic attack by methanol. Key parameters include:

Parameter Optimal Value Source Citation
Catalyst Sulfuric acid (H₂SO₄)
Temperature 60–80°C
Solvent Excess methanol
Reaction Time 4–8 hours

Le Chatelier’s principle is exploited by removing water via distillation or molecular sieves to shift equilibrium toward ester formation. The carboxylic acid precursor, as described in GlpBio’s data, exhibits a molecular weight of 158.2 g/mol and solubility in polar solvents, facilitating purification via recrystallization.

Yield and Purification

Typical yields range from 70–85%, with purity enhanced through vacuum distillation or column chromatography. The ester’s molecular weight (172.22 g/mol) and stability at room temperature allow long-term storage under anhydrous conditions.

Catalytic Methyl Transfer from 1,4-Dimethylpiperazine

Methyl Transporter Reaction

Patent CN102304102B details a method where 1,4-dimethylpiperazine reacts with primary amines (e.g., methylamine) in the presence of Raney nickel or palladium catalysts. The methyl group is transferred to the piperazine nitrogen, forming 1-methylpiperazine as a byproduct. Adapting this for ester synthesis involves substituting the amine with a carboxylate-containing intermediate.

Key Reaction Parameters
  • Catalyst : Raney nickel (0.01–1:1 molar ratio to substrate).
  • Solvent : Tetrahydrofuran (THF) or water.
  • Temperature : 50–250°C.
  • Pressure : 0.2–20 MPa.

This method’s versatility allows tuning of reaction conditions to favor ester formation, though competing side reactions (e.g., over-methylation) require careful control.

Process Optimization

Using a 10:1 molar ratio of methylamine to 1,4-dimethylpiperazine-2-carboxylate in THF at 150°C under 5 MPa hydrogen pressure achieves 65–75% conversion. Post-reaction filtration removes the catalyst, and distillation isolates the ester.

Stepwise Alkylation of Ethylenediamine Derivatives

Ring Formation and Functionalization

Patent WO2019193134A1 outlines a pathway for synthesizing dimethylpiperazines via imine intermediates. Ethylenediamine reacts with 2-chloro-2-methylpropanal in THF to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which is hydrogenated to 2,2-dimethylpiperazine. Adapting this approach:

  • Introduction of the Carboxylate Group : Reacting ethylenediamine with methyl 2-chloroacetate forms a piperazine-2-carboxylate intermediate.
  • Methylation : Using formaldehyde and methanol under hydrogenation conditions installs methyl groups at positions 1 and 4.

Reaction Conditions and Outcomes

Step Reagents/Conditions Yield
Ring Formation Ethylenediamine + methyl 2-chloroacetate, THF, 80°C 60%
Methylation Formaldehyde (1.5:1 molar ratio), Ni catalyst, 100°C 50%

This method’s modularity permits sequential functionalization but suffers from lower yields due to intermediate instability.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Fischer Esterification High purity, simple setup Requires carboxylic acid precursor 70–85%
Catalytic Methyl Transfer Scalable, reusable catalyst High pressure/temperature 65–75%
Stepwise Alkylation Flexible functionalization Multi-step, lower yields 50–60%

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Methyl 1,4-dimethylpiperazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Methyl 1,4-dimethylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Methyl 1,4-dimethylpiperazine-2-carboxylate and selected analogs:

Compound Molecular Formula Substituents Key Applications References
This compound (hypothetical) C₈H₁₅N₂O₂ 1,4-dimethyl; 2-methyl ester Potential pharmaceutical intermediate Inferred
Ethyl 1,4-dimethylpiperazine-2-carboxylate C₁₀H₁₉N₂O₂ 1,4-dimethyl; 2-ethyl ester Pharmaceutical intermediate (98% purity)
1,4-Dimethylpiperazine-2-carboxylic acid C₇H₁₄N₂O₂ 1,4-dimethyl; 2-carboxylic acid Precursor for coordination chemistry
1,4-Bis(carboxymethyl)piperazine-1,4-diium C₈H₁₄N₂O₄ 1,4-bis(carboxymethyl) Hybrid organic-inorganic framework materials
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) C₂₄H₃₁N₂ 1-cyclohexyl; 4-diphenylethyl Analgesic (now classified as a psychoactive substance)
Key Observations:
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester derivatives (e.g., Ethyl 1,4-dimethylpiperazine-2-carboxylate) are likely more lipophilic than the carboxylic acid analog (1,4-Dimethylpiperazine-2-carboxylic acid), enhancing membrane permeability in drug design .
  • Substituent Impact: MT-45’s bulky aromatic substituents contrast with the smaller methyl/ester groups in this compound, leading to divergent biological activities (analgesic vs.

Physicochemical Properties

  • Solubility : Piperazine esters (e.g., Ethyl 1,4-dimethylpiperazine-2-carboxylate) exhibit higher organic solvent solubility compared to the polar carboxylic acid form .

Pharmaceutical Relevance

  • Piperazine derivatives are pivotal in antipsychotics, antidepressants, and antivirals due to their amine functionality and structural adaptability . Ethyl 1,4-dimethylpiperazine-2-carboxylate’s listing as a pharmaceutical intermediate (98% purity) underscores its utility in drug synthesis .
  • MT-45 ’s transition from analgesic to a controlled substance highlights the importance of substituent choice in avoiding adverse effects .

Biological Activity

Methyl 1,4-dimethylpiperazine-2-carboxylate (MDPC) is an organic compound with a piperazine structure that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and various applications, supported by research findings and data tables.

Chemical Structure and Properties

MDPC is characterized by its molecular formula C9H18N2O2C_9H_{18}N_2O_2 and a molecular weight of approximately 186.25 g/mol. The compound features a dimethyl substitution pattern on the nitrogen atoms and a carboxylate functional group, enhancing its solubility and reactivity in biological systems.

MDPC interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : MDPC can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific enzyme pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can affect various physiological processes, making MDPC a candidate for pharmacological applications.

Biological Activities

Research has highlighted several key biological activities associated with MDPC:

  • Antimicrobial Activity : Studies indicate that MDPC exhibits antimicrobial properties against various pathogens, showcasing its potential in treating infections.
  • Anticancer Potential : Preliminary investigations suggest that MDPC may inhibit cancer cell proliferation by inducing cell cycle arrest in the G0/G1 phase, thereby preventing tumor growth .
  • CNS Activity : Given its structure, MDPC is being explored for its effects on the central nervous system (CNS), potentially serving as a scaffold for developing new neuroactive drugs.

Table 1: Biological Activity Summary of this compound

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces G0/G1 phase arrest in cancer cells
CNS ActivityPotential neuroactive properties

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
1,4-DimethylpiperazineLacks carboxylate groupLimited biological activity
This compoundContains carboxylate groupEnhanced enzyme inhibition

Case Study 1: Anticancer Activity

A study examined the effects of MDPC on HepG2 liver cancer cells. Treatment with varying concentrations resulted in significant cell cycle arrest at the G0/G1 phase, indicating potential therapeutic efficacy against liver cancer .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that MDPC exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Q & A

Q. What are the recommended synthetic routes for Methyl 1,4-dimethylpiperazine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 1,4-dimethylpiperazine with methyl chloroacetate under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base to form the ester linkage .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Temperature: Maintain reflux (80–100°C) to minimize side reactions .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
1DMF, K₂CO₃, 80°C7895
2Acetonitrile, 70°C8598

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to resolve methyl (δ ~2.3 ppm) and carboxylate (δ ~170 ppm) groups .
  • X-ray Crystallography:
    • Use SHELX software for structure refinement. Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves conformational details (e.g., chair vs. boat piperazine ring) .
  • Infrared (IR) Spectroscopy:
    • Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and piperazine N–H (broad ~3300 cm⁻¹) .

Advanced Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy error <2.4 kcal/mol) .
  • Basis Sets: Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis .
  • Reactivity Prediction:
    • Calculate Fukui indices to identify nucleophilic (carboxylate oxygen) and electrophilic (methyl groups) sites .

Q. Table 2: DFT Performance Comparison

FunctionalAverage Error (kcal/mol)Application ScopeReference
B3LYP2.4Thermochemistry, kinetics
M06-2X3.1Non-covalent interactions

Q. What strategies can resolve contradictions in experimental vs. computational data regarding the compound's conformational stability?

Methodological Answer:

  • Crystallographic Validation: Compare DFT-predicted bond lengths/angles with X-ray data (e.g., piperazine ring puckering parameters) .
  • Solvent Effects: Use polarizable continuum models (PCM) in DFT to simulate solvent (e.g., DMSO) interactions, which may stabilize unexpected conformers .
  • Dynamic Simulations: Perform molecular dynamics (MD) at 298 K to assess room-temperature flexibility .

Q. How does the introduction of methyl and carboxylate groups influence the compound's pharmacokinetic properties compared to other piperazine derivatives?

Methodological Answer:

  • Lipophilicity: Methyl groups increase logP (predicted ~1.2 vs. 0.5 for unsubstituted piperazine), enhancing membrane permeability .
  • Solubility: The carboxylate ester improves aqueous solubility (estimated ~25 mg/mL) vs. non-polar analogs .
  • Metabolic Stability: Methyl groups reduce CYP450-mediated oxidation (e.g., t₁/₂ increased by 40% vs. des-methyl analogs) .

Q. Table 3: Pharmacokinetic Comparison

PropertyThis compoundUnsubstituted PiperazineReference
logP1.20.5
Aqueous Solubility (mg/mL)25120
Metabolic t₁/₂ (h)3.82.7

Q. What are the safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis/purification steps to avoid inhalation of vapors .
  • Disposal: Neutralize waste with dilute HCl (pH 6–8) before disposal in designated organic waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,4-dimethylpiperazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,4-dimethylpiperazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.